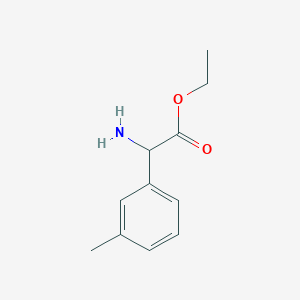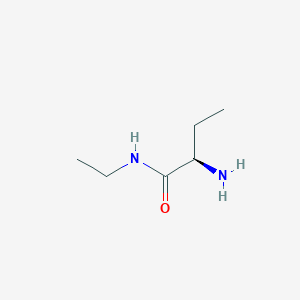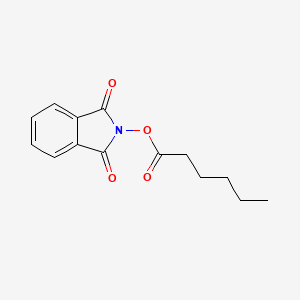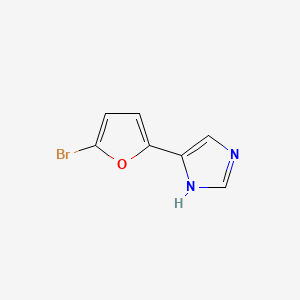
4-(5-bromofuran-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromofuran-2-yl)-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings The presence of a bromine atom on the furan ring makes it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromofuran-2-yl)-1H-imidazole typically involves the bromination of furan followed by the formation of the imidazole ring. One common method is the bromination of furan-2-carboxylic acid, followed by cyclization with an appropriate amine to form the imidazole ring . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromofuran-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids or stannanes.
Major Products Formed
Substitution: Formation of azide or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Coupling: Formation of biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromofuran-2-yl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Material Science: It is used in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 4-(5-bromofuran-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom enhances its binding affinity through halogen bonding . The compound may also interfere with cellular pathways by modulating the activity of transcription factors or signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Bromofuran-2-yl)pyrimidine
- 4-(5-Bromofuran-2-yl)morpholine
- 2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
Uniqueness
4-(5-Bromofuran-2-yl)-1H-imidazole is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. The presence of both furan and imidazole rings allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C7H5BrN2O |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
5-(5-bromofuran-2-yl)-1H-imidazole |
InChI |
InChI=1S/C7H5BrN2O/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H,(H,9,10) |
InChI-Schlüssel |
XRPAFLYQGCQEFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
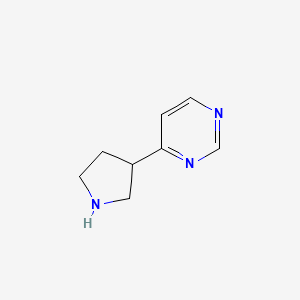
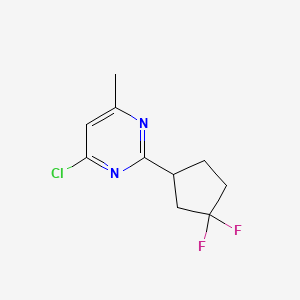
![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)

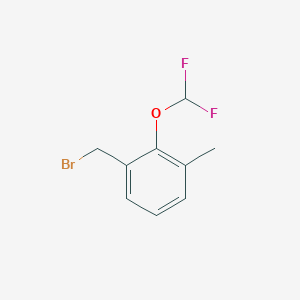

![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
